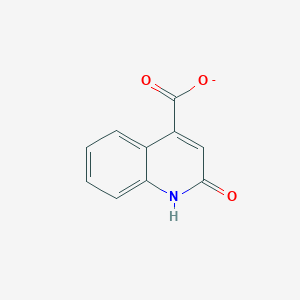
2-Oxo-1,2-dihydroquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-1,2-dihydroquinoline-4-carboxylate is conjugate base of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid. It is a conjugate base of a 2-oxo-1,2-dihydroquinoline-4-carboxylic acid.
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the potential of 2-oxo-1,2-dihydroquinoline derivatives in cancer therapy. For instance, a study synthesized several derivatives and evaluated their anticancer activity against breast cancer cell lines. The results indicated that certain compounds exhibited significant cytotoxic effects, suggesting their potential as therapeutic agents in oncology .
Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. Research indicates that 2-oxo-1,2-dihydroquinoline derivatives possess antifungal and antibacterial properties. These findings suggest that modifications of the core structure could lead to new antimicrobial agents .
QSAR Modeling
Quantitative structure-activity relationship (QSAR) modeling has been employed to predict the biological activity of various 2-oxo-1,2-dihydroquinoline derivatives. A recent study developed mathematical models to describe the inhibitory activity of these compounds against P-glycoprotein, a protein implicated in multidrug resistance in cancer cells. The study synthesized 18 derivatives and analyzed their activity using molecular docking techniques .
Synthetic Routes
The synthesis of 2-oxo-1,2-dihydroquinoline-4-carboxylate can be achieved through various methods, including alkylation and cyclization reactions. For example, one study reported the synthesis of methyl 6-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate via phase transfer catalysis, demonstrating the versatility of synthetic approaches available for this compound .
Case Studies
Propiedades
Fórmula molecular |
C10H6NO3- |
|---|---|
Peso molecular |
188.16 g/mol |
Nombre IUPAC |
2-oxo-1H-quinoline-4-carboxylate |
InChI |
InChI=1S/C10H7NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-5H,(H,11,12)(H,13,14)/p-1 |
Clave InChI |
MFSHNFBQNVGXJX-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















